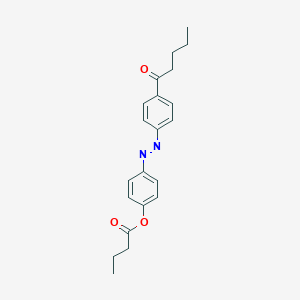
4-n-Pentanoyl-4-n'-butanoyloxyazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-n-Pentanoyl-4-n'-butanoyloxyazobenzene, also known as PBAB, is a chemical compound that belongs to the class of azobenzenes. It is a photochromic molecule that can undergo reversible photoisomerization upon exposure to light. PBAB has been extensively studied for its potential applications in various fields, including material science, optics, and biochemistry.
Wirkmechanismus
The mechanism of action of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene involves the reversible photoisomerization of the azobenzene moiety. Upon exposure to UV light, 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene undergoes trans-cis isomerization, which changes its molecular conformation and properties. The cis isomer of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene is more polar and has a higher dipole moment than the trans isomer, which makes it more soluble in polar solvents. Upon exposure to visible light, 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene undergoes cis-trans isomerization, which restores its original molecular conformation and properties.
Biochemische Und Physiologische Effekte
4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene can modulate the activity of ion channels and enzymes, and can induce cell death in cancer cells. In vivo studies have shown that 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene can be used as a photosensitizer for photodynamic therapy, which involves the selective destruction of cancer cells by light-induced oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has several advantages for lab experiments, including its reversible photoisomerization, high photoconversion efficiency, and compatibility with various solvents and biomolecules. However, 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene also has some limitations, including its sensitivity to light and temperature, and its potential toxicity at high concentrations.
Zukünftige Richtungen
4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has great potential for further research and development in various fields. Some future directions for 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene include:
1. Development of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene-based photoresponsive materials for optoelectronics and nanotechnology.
2. Investigation of the structure-activity relationship of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene and its derivatives for drug discovery and design.
3. Exploration of the biological effects of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene in vivo and in clinical trials for cancer treatment.
4. Development of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene-based sensors for environmental and biomedical applications.
5. Study of the photophysical properties of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene and its derivatives for understanding the mechanism of photoisomerization.
Conclusion:
In conclusion, 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene is a versatile photochromic molecule that has been extensively studied for its potential applications in various fields. Its reversible photoisomerization, high photoconversion efficiency, and compatibility with various solvents and biomolecules make it an ideal tool for studying molecular dynamics and photoresponsive materials. 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has great potential for further research and development in the future.
Synthesemethoden
4-n-Pentanoyl-4-n'-butanoyloxyazobenzene can be synthesized by the reaction of 4-nitrobenzoyl chloride and 4-aminoazobenzene in the presence of a base, followed by the reaction of the resulting intermediate with the corresponding acid chloride. The final product can be obtained by purification through column chromatography. The chemical structure of 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has been widely used in scientific research for its unique photochromic properties. It can undergo reversible photoisomerization upon exposure to light, which makes it an ideal tool for studying molecular dynamics and photoresponsive materials. 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has been used in the development of photoresponsive polymers, liquid crystals, and sensors. In addition, 4-n-Pentanoyl-4-n'-butanoyloxyazobenzene has been used as a photoswitchable ligand for studying protein-ligand interactions and as a photoactivatable caged compound for drug delivery.
Eigenschaften
CAS-Nummer |
120122-98-7 |
|---|---|
Produktname |
4-n-Pentanoyl-4-n'-butanoyloxyazobenzene |
Molekularformel |
C21H24N2O3 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
[4-[(4-pentanoylphenyl)diazenyl]phenyl] butanoate |
InChI |
InChI=1S/C21H24N2O3/c1-3-5-7-20(24)16-8-10-17(11-9-16)22-23-18-12-14-19(15-13-18)26-21(25)6-4-2/h8-15H,3-7H2,1-2H3 |
InChI-Schlüssel |
IGGPWVPSOWNDOT-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCC |
Kanonische SMILES |
CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCC |
Synonyme |
[4-(4-pentanoylphenyl)diazenylphenyl] butanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



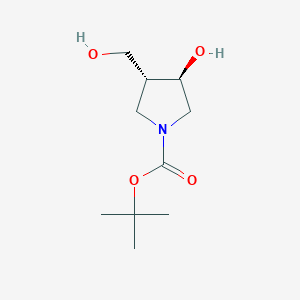
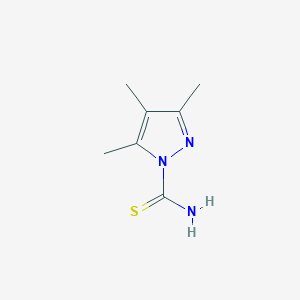
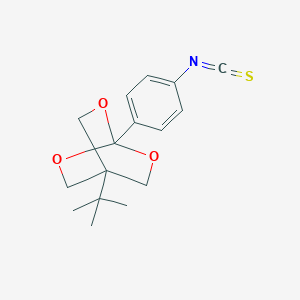
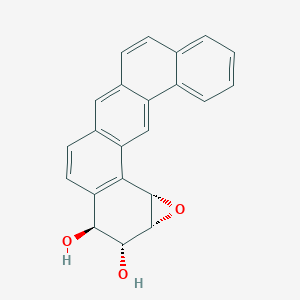
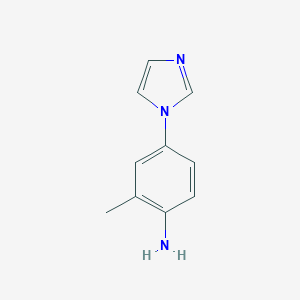
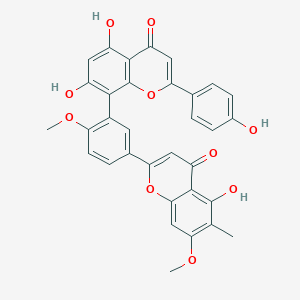
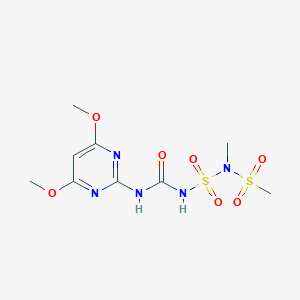

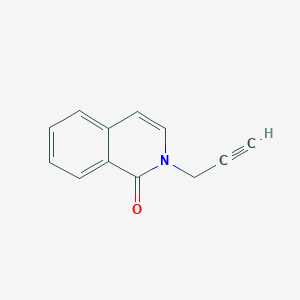
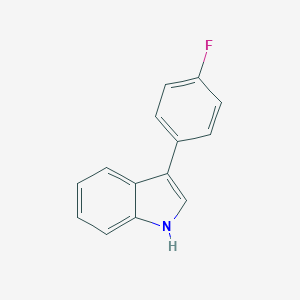
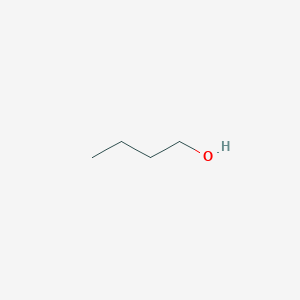
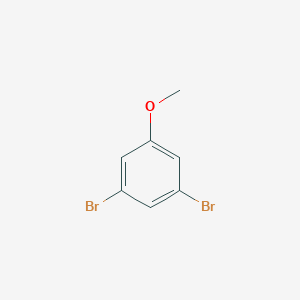
![1,8-Dihydropyrrolo[3,2-g]indole](/img/structure/B46406.png)
![(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B46409.png)